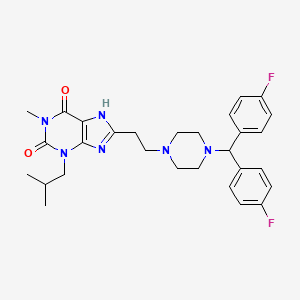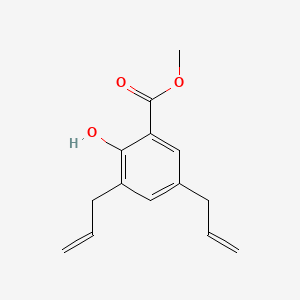
Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- is a chemical compound with the molecular formula C14H10Cl2N2O2. It is known for its applications in various fields, including pest control and scientific research. This compound is part of the benzamide class, which is characterized by the presence of a benzamide group in its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- typically involves the reaction of O-chlorobenzoyl chloride with p-chlorophenyl urea in the presence of a catalyst. Another method involves the reaction of oxalyl chloride (or phosgene) with O-chlorobenzamide to form O-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of appropriate solvents and catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content. Substitution reactions can result in a variety of products depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Mecanismo De Acción
The mechanism of action of Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- involves its interaction with specific molecular targets. In insects, it binds to nicotinic acetylcholine receptors in the nervous system, causing overstimulation, paralysis, and death. This compound inhibits chitin synthesis, hindering the development and molting of insect larvae .
Comparación Con Compuestos Similares
Similar Compounds
Chlorobenzuron: Another benzamide compound used as an insecticide.
Diflubenzuron: A benzoylurea insecticide that inhibits chitin synthesis.
Flufenoxuron: A benzoylurea compound used for pest control.
Uniqueness
Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- is unique due to its specific chemical structure, which imparts distinct properties and applications. Its ability to inhibit chitin synthesis makes it particularly effective as an insecticide, with high efficiency and low toxicity .
Propiedades
Número CAS |
51214-00-7 |
|---|---|
Fórmula molecular |
C14H9Cl2FN2O2 |
Peso molecular |
327.1 g/mol |
Nombre IUPAC |
2-chloro-N-[(4-chlorophenyl)carbamoyl]-6-fluorobenzamide |
InChI |
InChI=1S/C14H9Cl2FN2O2/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21) |
Clave InChI |
HWQOHLKBOALWIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15186569.png)
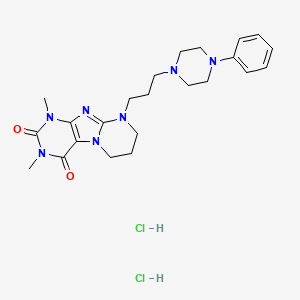

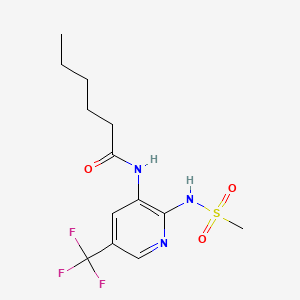

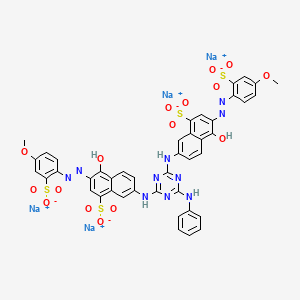

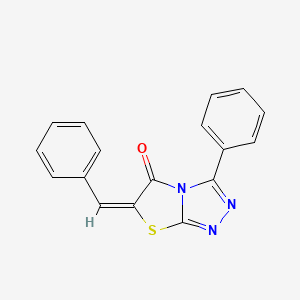
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)

